molecular formula C14H18O3 B026073 Ethyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 106596-81-0

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B026073
CAS No.: 106596-81-0
M. Wt: 234.29 g/mol
InChI Key: BOBSPEXKRNDFCE-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C14H18O3 It is a cyclobutane derivative featuring an ethyl ester and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst to form the benzyloxycyclobutanone intermediate. This intermediate is then esterified with ethanol and a suitable esterification catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxy group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions and transformations can modulate biological activity and influence the compound’s effects .

Comparison with Similar Compounds

  • Ethyl 3-benzyloxy-alpha-cyanocinnamate
  • Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate
  • Methyl 3-(benzyloxy)butanoate

Uniqueness: Ethyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts rigidity and distinct reactivity compared to linear or aromatic compounds. This structural feature makes it valuable in the synthesis of complex molecules and in applications requiring specific spatial arrangements .

Properties

IUPAC Name

ethyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBSPEXKRNDFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223874
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141352-63-8
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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